molecular formula C17H17N3O4 B5722163 N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide

Cat. No. B5722163
M. Wt: 327.33 g/mol
InChI Key: ZOSWXJKDHAIMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide, commonly known as NMNAT2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMNAT2 inhibitor is a small molecule that has been identified as a potent inhibitor of NMNAT2, an enzyme that plays a crucial role in the maintenance of neuronal health and function.

Mechanism of Action

NMNAT2 inhibitor works by inhibiting the activity of NMNAT2, an enzyme that is involved in the production of NAD+ (nicotinamide adenine dinucleotide), a molecule that plays a crucial role in cellular metabolism and energy production. By inhibiting NMNAT2, NMNAT2 inhibitor reduces the levels of NAD+ in the cell, which triggers a series of cellular signaling pathways that promote neuroprotection and improve cognitive function.
Biochemical and Physiological Effects:
NMNAT2 inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of autophagy, a cellular process that removes damaged proteins and organelles from the cell. Moreover, NMNAT2 inhibitor has been shown to increase the levels of mitochondrial biogenesis, a process that increases the number of mitochondria in the cell, which improves cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

The advantages of using NMNAT2 inhibitor in lab experiments are that it is a potent and selective inhibitor of NMNAT2, which makes it an ideal tool for studying the role of NMNAT2 in cellular metabolism and energy production. However, the limitations of using NMNAT2 inhibitor in lab experiments are that it is a small molecule that can easily diffuse across cell membranes, which makes it difficult to target specific cells and tissues.

Future Directions

There are several future directions for NMNAT2 inhibitor research. One area of research is to develop more potent and selective NMNAT2 inhibitors that can target specific cells and tissues. Another area of research is to investigate the therapeutic potential of NMNAT2 inhibitor in clinical trials for neurodegenerative diseases and aging-related cognitive decline. Moreover, future research should focus on elucidating the molecular mechanisms underlying the neuroprotective effects of NMNAT2 inhibitor, which will provide insights into the development of novel therapeutic strategies for neurodegenerative diseases.

Synthesis Methods

The synthesis of NMNAT2 inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing NMNAT2 inhibitor is through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with acetic anhydride and methylamine. The resulting intermediate is then reacted with 4-aminophenol to yield the final product, NMNAT2 inhibitor.

Scientific Research Applications

NMNAT2 inhibitor has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Moreover, NMNAT2 inhibitor has been shown to improve cognitive function and memory in animal models of aging.

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-4-5-13(10-16(11)20(23)24)17(22)18-14-6-8-15(9-7-14)19(3)12(2)21/h4-10H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSWXJKDHAIMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide

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